4-bromo-2-ethyl-5-fluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-2-ethyl-5-fluoroaniline is an organic compound with the molecular formula C8H9BrFN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, ethyl, and fluorine groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-ethyl-5-fluoroaniline can be achieved through several methods. One common approach involves the bromination of 2-ethyl-5-fluoroaniline using bromine or a brominating agent like copper(II) bromide (CuBr2) in a suitable solvent such as tetrahydrofuran (THF) . The reaction typically proceeds under mild conditions and yields the desired bromoaniline derivative.
Another method involves the reduction of 4-bromo-2-ethyl-5-fluoronitrobenzene. This reduction can be carried out using iron powder and ammonium chloride in ethanol and water at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly solvents and reagents is preferred to minimize waste and reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-ethyl-5-fluoroaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation, to introduce additional functional groups.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts and organoboron reagents are commonly used in this reaction.
Reduction: Iron powder and ammonium chloride in ethanol and water are used for the reduction of nitro derivatives.
Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid can be used for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted anilines, while reduction reactions can produce corresponding amines .
Scientific Research Applications
4-bromo-2-ethyl-5-fluoroaniline has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs due to its potential biological activity.
Material Science: It can be used in the synthesis of novel materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-bromo-2-ethyl-5-fluoroaniline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the bromine, ethyl, and fluorine groups can influence its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
4-bromo-2-fluoroaniline: Similar structure but lacks the ethyl group.
2-bromo-5-fluoroaniline: Similar structure but with different substitution pattern.
4-bromo-2-ethyl-aniline: Similar structure but lacks the fluorine group.
Uniqueness
4-bromo-2-ethyl-5-fluoroaniline is unique due to the presence of all three substituents (bromine, ethyl, and fluorine) on the benzene ring. This combination of substituents can impart specific chemical and biological properties that are not observed in other similar compounds .
Properties
CAS No. |
1849305-80-1 |
---|---|
Molecular Formula |
C8H9BrFN |
Molecular Weight |
218.07 g/mol |
IUPAC Name |
4-bromo-2-ethyl-5-fluoroaniline |
InChI |
InChI=1S/C8H9BrFN/c1-2-5-3-6(9)7(10)4-8(5)11/h3-4H,2,11H2,1H3 |
InChI Key |
ZRFFUBKDNWYDRN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1N)F)Br |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.